Cas no 1220030-20-5 (2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

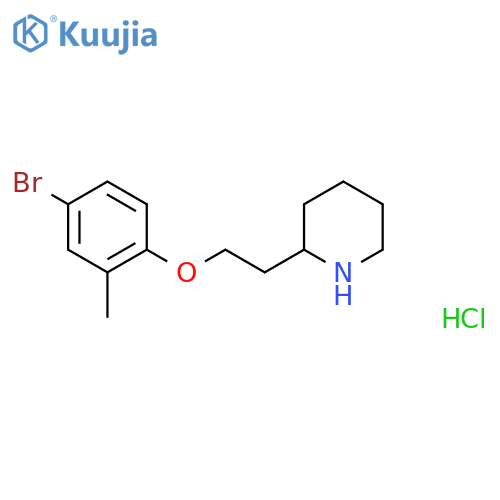

1220030-20-5 structure

商品名:2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride

2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride

- 2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride

- AKOS015843813

- 2-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride

- 2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidinehydrochloride

- 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride

- 1220030-20-5

- 2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride

-

- MDL: MFCD13560652

- インチ: InChI=1S/C14H20BrNO.ClH/c1-11-10-12(15)5-6-14(11)17-9-7-13-4-2-3-8-16-13;/h5-6,10,13,16H,2-4,7-9H2,1H3;1H

- InChIKey: PBOHPVYZZQBTMC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1OCCC2CCCCN2)Br.Cl

計算された属性

- せいみつぶんしりょう: 333.04950g/mol

- どういたいしつりょう: 333.04950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B037385-125mg |

2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride |

1220030-20-5 | 125mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM311346-5g |

2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride |

1220030-20-5 | 95% | 5g |

$554 | 2022-09-03 | |

| Chemenu | CM311346-1g |

2-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine hydrochloride |

1220030-20-5 | 95% | 1g |

$185 | 2022-09-03 | |

| TRC | B037385-250mg |

2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidinehydrochloride |

1220030-20-5 | 250mg |

$ 375.00 | 2022-06-07 |

2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1220030-20-5 (2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量